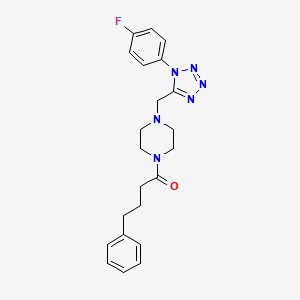

1-(4-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)-4-phenylbutan-1-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-(4-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)-4-phenylbutan-1-one is a unique compound featuring multiple functional groups, including a tetrazole ring, a fluorophenyl group, and a piperazine ring. Its structural complexity allows for diverse chemical reactions, making it valuable in various scientific fields.

Wirkmechanismus

Target of Action

Similar compounds have been found to interact withEquilibrative Nucleoside Transporters (ENTs) and Cannabinoid Receptor Type 1 (CB1) . These receptors play crucial roles in various biological processes, including nucleotide synthesis, regulation of adenosine function, and chemotherapy .

Mode of Action

It’s worth noting that similar compounds have been found to act asinverse agonists at their target sites For instance, a compound similar to the one , known as LDK1229, has been found to exhibit efficacy comparable with SR141716A in antagonizing the basal G protein coupling activity of CB1, as indicated by a reduction in guanosine 5’-O-(3-thio)triphosphate binding .

Biochemical Pathways

Based on the targets mentioned above, it can be inferred that this compound may influence pathways related tonucleotide synthesis and adenosine function , as well as pathways involved in the endocannabinoid system .

Pharmacokinetics

For instance, the compound LDK1229 was found to bind to CB1 more selectively than cannabinoid receptor type 2, with a Ki value of 220 nM

Result of Action

Based on the mode of action, it can be inferred that this compound may induce effects opposite to those of the natural agonists of its target receptors .

Biochemische Analyse

Biochemical Properties

The compound interacts with the cannabinoid receptor type 1 (CB1), exhibiting efficacy comparable with SR141716A in antagonizing the basal G protein coupling activity of CB1 . This interaction is indicated by a reduction in guanosine 5’-O-(3-thio)triphosphate binding .

Cellular Effects

The compound’s interaction with CB1 receptors can influence various cellular processes. It indirectly leads to CB1 occupancy by raising 2-AG levels, and raised norepinephrine levels in the cortex .

Molecular Mechanism

1-(4-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)-4-phenylbutan-1-one inhibits MAGL in a competitive mode with respect to the 2-AG substrate . It forms similar interactions with the receptor as SR141716A does .

Temporal Effects in Laboratory Settings

It has been observed that the compound time- and dose-dependently bound to MAGL .

Dosage Effects in Animal Models

In animal models, the compound exhibited antinociceptive efficacy in both the rat complete Freund’s adjuvant–induced radiant heat hypersensitivity and chronic constriction injury–induced cold hypersensitivity models of inflammatory and neuropathic pain .

Metabolic Pathways

The compound is involved in the endocannabinoid system’s metabolic pathways, specifically in the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG) into arachidonic acid and glycerol .

Subcellular Localization

Increased cell surface localization of CB1 upon treatment with the compound was observed .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Tetrazole Ring Formation: : The tetrazole ring is formed through a [3+2] cycloaddition reaction between an azide and a nitrile group.

Piperazine Ring Construction: : Piperazine is introduced via nucleophilic substitution or reductive amination.

Fluorophenyl Attachment: : The 4-fluorophenyl group is added through a Friedel-Crafts acylation or a Suzuki coupling reaction.

Final Assembly: : The compound is finalized by linking these fragments under specific conditions, such as heating with appropriate catalysts.

Industrial Production Methods

Scale-Up Reactions: : Similar synthetic steps, optimized for large-scale production, involving automated reactors and continuous flow systems for efficient synthesis.

Analyse Chemischer Reaktionen

Types of Reactions

Oxidation: : The compound can undergo oxidative reactions at the phenyl and piperazine rings.

Reduction: : Reduction can occur at various points, particularly at the ketone group to form secondary alcohols.

Substitution: : The piperazine ring allows for nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: : Use of KMnO₄ or CrO₃ under acidic conditions.

Reduction: : Use of NaBH₄ or LiAlH₄ under anhydrous conditions.

Substitution: : Use of alkyl halides or acid chlorides in basic conditions.

Major Products

Products formed include alcohols, amines, and substituted derivatives that retain the core structure.

Wissenschaftliche Forschungsanwendungen

Chemistry

Utilized in developing novel pharmaceuticals due to its versatile functional groups.

Biology

Studied for its potential interactions with biological targets, such as receptors and enzymes.

Medicine

Investigated as a potential therapeutic agent in treating neurological disorders due to its unique pharmacological profile.

Industry

Used as an intermediate in the synthesis of more complex organic compounds and materials.

Vergleich Mit ähnlichen Verbindungen

Unique Characteristics

The combination of a tetrazole ring with a fluorophenyl group and a piperazine moiety makes it distinct from other compounds.

List of Similar Compounds

1-(4-fluorophenyl)piperazine, a simpler analogue.

4-phenylbutan-1-one, lacking the tetrazole and piperazine components.

This compound's distinct structure and diverse chemical behavior make it a valuable tool in various scientific and industrial applications. How's that for a deep dive?

Eigenschaften

IUPAC Name |

1-[4-[[1-(4-fluorophenyl)tetrazol-5-yl]methyl]piperazin-1-yl]-4-phenylbutan-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25FN6O/c23-19-9-11-20(12-10-19)29-21(24-25-26-29)17-27-13-15-28(16-14-27)22(30)8-4-7-18-5-2-1-3-6-18/h1-3,5-6,9-12H,4,7-8,13-17H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWKJNMNFGXSORQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC2=NN=NN2C3=CC=C(C=C3)F)C(=O)CCCC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25FN6O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(4-fluorophenoxy)-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)acetamide](/img/structure/B2783257.png)

![2-Methyl-4-{[1-(2,2,2-trifluoroethyl)piperidin-3-yl]methoxy}pyridine](/img/structure/B2783267.png)

![6-(5-Cyclopropylsulfonyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl)-3-methyl-1H-pyrimidine-2,4-dione](/img/structure/B2783271.png)

![2-{1-[2-(4-Fluorophenyl)acetyl]azetidin-3-yl}-6-phenyl-2,3-dihydropyridazin-3-one](/img/structure/B2783273.png)

![Ethyl 2-[(2-benzoyl-3-oxo-3-phenylprop-1-en-1-yl)amino]acetate](/img/structure/B2783275.png)

![2-(4-fluorophenyl)-5-(3-methoxybenzyl)pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one](/img/structure/B2783278.png)